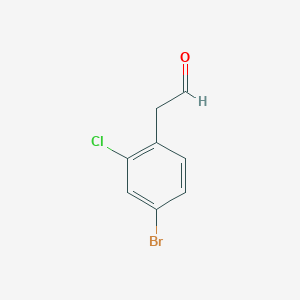

2-(4-Bromo-2-chlorophenyl)acetaldehyde

Description

Properties

CAS No. |

749932-89-6 |

|---|---|

Molecular Formula |

C8H6BrClO |

Molecular Weight |

233.49 g/mol |

IUPAC Name |

2-(4-bromo-2-chlorophenyl)acetaldehyde |

InChI |

InChI=1S/C8H6BrClO/c9-7-2-1-6(3-4-11)8(10)5-7/h1-2,4-5H,3H2 |

InChI Key |

DSUMNUVLXJESFO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Br)Cl)CC=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Phenylacetaldehydes

Table 1: Key Structural and Physical Comparisons

Key Observations :

- Positional Isomerism : Substitution patterns significantly affect physical properties. For example, 2-(2-chlorophenyl)acetaldehyde has a shorter GC retention time than its para-substituted analogs due to lower boiling points .

- Halogen Effects: Bromine increases molecular weight and boiling point compared to chlorine-only analogs. The 4-bromo-2-chloro substitution in the target compound likely results in higher thermal stability than non-brominated derivatives.

Functional Group Variants

Table 2: Functional Group Modifications

Key Observations :

- Reactivity : Aldehydes (target compound) are more reactive toward nucleophilic additions (e.g., Grignard reactions) compared to nitriles or carboxylic acids.

- Electronic Effects : Methoxy groups in 2-(4-Bromo-2-methoxyphenyl)acetic acid enhance solubility in polar solvents, whereas chloro groups reduce electron density in the aromatic ring .

Application-Oriented Analogs

- Pheromone Analogs : Compounds like (Z)- and (E)-DMCHA (Grandlure III and IV) are aldehydes used as beetle pheromones. While structurally distinct, they highlight the role of aldehydes in agrochemicals .

- Chalcone Synthesis : 4-Bromo-2-fluorobenzaldehyde is used to synthesize fluorinated chromones with antimicrobial activity. Substituting fluorine with chlorine or bromine could modulate bioactivity .

Research Findings and Trends

- Synthetic Utility : The target compound’s aldehyde group enables condensation reactions (e.g., with hydrazines to form hydrazides, as in ).

- Stability Challenges : Its discontinued status may relate to instability under storage or complex purification requirements compared to more stable derivatives like acetonitriles .

- Environmental Impact: Halogenated aldehydes may pose higher toxicity risks, necessitating stricter handling protocols compared to non-halogenated analogs.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 2-(4-Bromo-2-chlorophenyl)acetaldehyde, and how do reaction conditions influence yields?

- Methodological Answer : The compound can be synthesized via halogen-directed Friedel-Crafts alkylation or nucleophilic substitution of precursor aldehydes. For example, substituting 4-bromo-2-chlorophenylacetic acid derivatives under controlled acidic or basic conditions (e.g., using DMSO/I₂ or CuCl₂ as catalysts) can yield the acetaldehyde moiety . Key factors include temperature control (60–80°C optimal for minimizing side reactions) and solvent polarity (polar aprotic solvents like DMF improve halogen retention). Yield optimization requires monitoring by TLC or HPLC to isolate intermediates .

Q. How do spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of 2-(4-Bromo-2-chlorophenyl)acetaldehyde?

- Methodological Answer :

- ¹H NMR : The aldehyde proton appears as a singlet at δ 9.6–10.2 ppm, while aromatic protons split into distinct patterns (e.g., doublets for bromo/chloro substituents at δ 7.2–8.1 ppm) .

- IR : A strong C=O stretch at ~1720 cm⁻¹ and C-Br/C-Cl stretches at 550–650 cm⁻¹ validate functional groups .

- MS : Molecular ion peaks at m/z 249 (M⁺) with fragmentation patterns (e.g., loss of Br⁻ or Cl⁻) confirm the halogenated backbone .

Q. What are the primary reactivity patterns of 2-(4-Bromo-2-chlorophenyl)acetaldehyde in organic synthesis?

- Methodological Answer : The aldehyde group undergoes nucleophilic addition (e.g., Grignard reactions) and condensation (e.g., formation of hydrazones or Schiff bases). The bromo and chloro substituents enable cross-coupling (e.g., Suzuki-Miyaura with arylboronic acids) or halogen exchange. For example, bromine can be replaced by fluorine using KF under Pd catalysis . Reactivity is influenced by steric hindrance from the 2-chloro substituent, which slows electrophilic substitution at the ortho position .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in structural assignments of halogenated acetaldehyde derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with software like SHELXL provides unambiguous bond-length and angle measurements. For example, a study on 2-(4-bromophenyl)acetohydrazide revealed a planar hydrazide moiety with dihedral angles of 8.2° between phenyl and carbonyl groups, confirming stereoelectronic effects . Challenges include crystal growth in halogenated solvents (e.g., CHCl₃) and refining twinned data using SHELXPRO .

Q. What computational strategies predict regioselectivity in reactions involving 2-(4-Bromo-2-chlorophenyl)acetaldehyde?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict reaction pathways. For instance, Fukui indices identify the aldehyde carbon as the most electrophilic site, while Natural Bond Orbital (NBO) analysis explains hyperconjugative stabilization from halogen substituents . Molecular docking (e.g., AutoDock Vina) can further predict binding affinities in biological studies .

Q. What experimental approaches elucidate interactions between 2-(4-Bromo-2-chlorophenyl)acetaldehyde and biological targets?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics to enzymes/receptors (e.g., IC₅₀ values for acetylcholinesterase inhibition) .

- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) of ligand-protein interactions .

- Fluorescence Quenching : Assesses conformational changes in proteins (e.g., tryptophan residue shifts) upon compound binding .

- Comparative Analysis : Structural analogs like 2-(2-bromophenoxy)acetaldehyde show lower mutagenicity but similar binding profiles, highlighting halogen-dependent bioactivity .

Key Challenges and Solutions

- Synthesis : Competing halogen elimination can occur under basic conditions; using mild bases (e.g., NaHCO₃) mitigates this .

- Characterization : Overlapping NMR signals in aromatic regions require 2D techniques (e.g., COSY, HSQC) .

- Biological Studies : Low solubility in aqueous buffers can be addressed with co-solvents (e.g., DMSO ≤1%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.